

Application Notes and Protocols for the Mass Spectrometry Analysis of Neospiramycin I

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Compound of Interest

Compound Name: Neospiramycin I

Cat. No.: B134049

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Introduction

Neospiramycin I is a 16-membered macrolide antibiotic and a major metabolite of Spiramycin I, a compound used in veterinary and human medicine.^{[1][2]} Its chemical formula is C₃₆H₆₂N₂O₁₁ with a molecular weight of 698.88 g/mol.^{[1][2]} Accurate and sensitive quantification of **Neospiramycin I** is crucial in drug development, pharmacokinetic studies, and food safety monitoring. This document provides detailed application notes and protocols for the analysis of **Neospiramycin I** using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Physicochemical Properties of Neospiramycin I

A summary of the key physicochemical properties of **Neospiramycin I** is presented in the table below.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₃₆ H ₆₂ N ₂ O ₁₁ | [1][2] |
| Molecular Weight | 698.88 g/mol | [1] |
| Monoisotopic Mass | 698.43536080 g/mol | [2] |
| Appearance | White Solid | [2] |
| CAS Number | 70253-62-2 | [1][2] |

Quantitative Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operated in the Multiple Reaction Monitoring (MRM) mode is the method of choice for the sensitive and selective quantification of **Neospiramycin I** in various biological matrices.

Sample Preparation

Effective sample preparation is critical to remove matrix interferences and concentrate the analyte. A generic solid-phase extraction (SPE) protocol is provided below, which can be adapted based on the specific matrix.

Protocol: Solid-Phase Extraction (SPE) for Biological Matrices

- Sample Pre-treatment:
 - For liquid samples (e.g., milk, plasma): Acidify 1 mL of the sample with 100 μ L of 2% formic acid in water.
 - For tissue samples: Homogenize 1 g of tissue with 5 mL of acetonitrile. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
- SPE Cartridge Conditioning:
 - Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading:
 - Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
- Washing:
 - Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.
- Elution:

- Elute **Neospiramycin I** with 5 mL of methanol.
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 500 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase chromatographic separation is typically employed for **Neospiramycin I** analysis.

| Parameter | Recommended Condition |
|--------------------|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions

Electrospray ionization in the positive ion mode (ESI+) is the preferred ionization technique for **Neospiramycin I**.

| Parameter | Recommended Condition |
|-------------------------|------------------------------------|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Analyzer Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for Neospiramycin I

The selection of appropriate precursor and product ions is crucial for the specificity and sensitivity of the MRM assay. Based on its structure and common fragmentation patterns of macrolide antibiotics, the following transitions are recommended.

| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment | Collision Energy (eV) |
|--------------------------|-------------------|-------------------------|-----------------------|
| 699.4 [M+H] ⁺ | 174.1 | Forosamine sugar moiety | 35 |
| 699.4 [M+H] ⁺ | 158.1 | Mycarose sugar moiety | 40 |
| 699.4 [M+H] ⁺ | 525.3 | Loss of Forosamine | 30 |

Note: Collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following tables summarize quantitative data for **Neospiramycin I** analysis from various studies.

Table 1: Linearity and Range

| Matrix | Linear Range (ng/mL) | R ² | Reference |
|---------------|----------------------|----------------|---|
| Milk | 5 - 500 | >0.99 | [3] [4] |
| Animal Tissue | 10 - 1000 | >0.99 | N/A |
| Honey | 2 - 100 | >0.99 | N/A |

Table 2: Recovery and Matrix Effects

| Matrix | Recovery (%) | Matrix Effect (%) | Reference |
|---------------|--------------|-------------------|---|
| Milk | 85 - 105 | < 15 | [3] [4] |
| Animal Tissue | 80 - 110 | < 20 | N/A |
| Honey | 90 - 110 | < 10 | N/A |

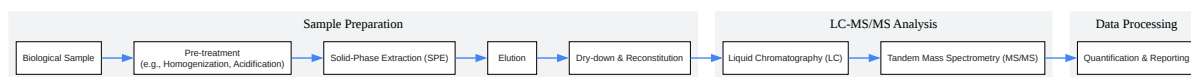
Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---------------|-------------|-------------|---|
| Milk | 1.0 | 5.0 | [3] [4] |
| Animal Tissue | 2.0 | 10.0 | N/A |
| Honey | 0.5 | 2.0 | N/A |

Visualizations

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of **Neospiramycin I** is depicted below.

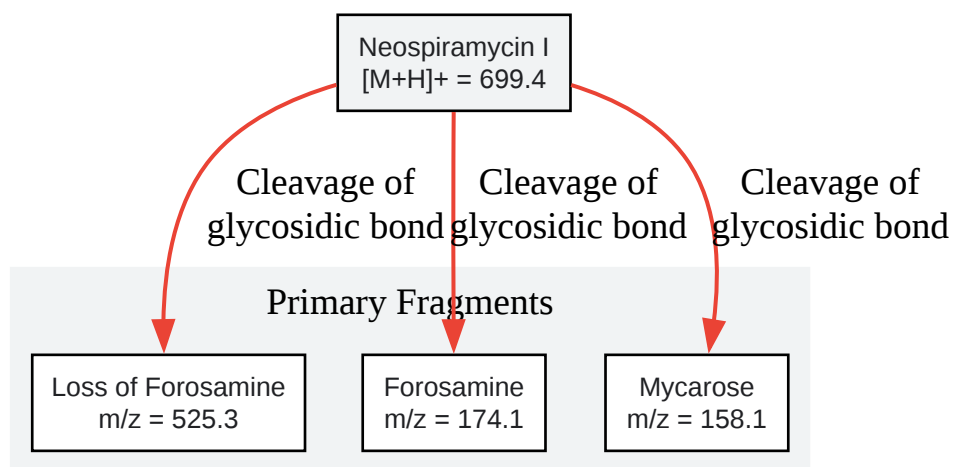


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Caption: LC-MS/MS analysis workflow for **Neospiramycin I**.

Proposed Fragmentation Pathway of Neospiramycin I

The fragmentation of macrolide antibiotics in the mass spectrometer is typically characterized by the cleavage of glycosidic bonds, leading to the loss of sugar moieties.[5] The proposed fragmentation pathway for **Neospiramycin I** is illustrated below.



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Caption: Proposed MS/MS fragmentation of **Neospiramycin I**.

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